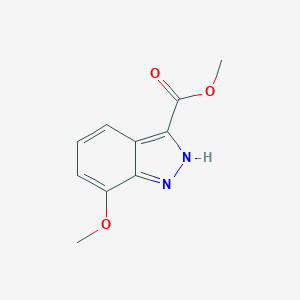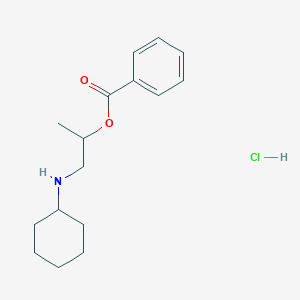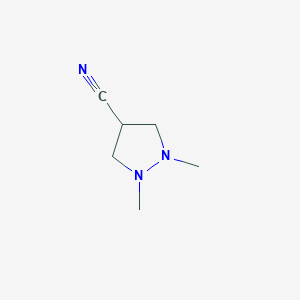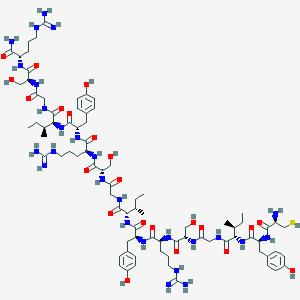
C(Yigsr)3-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C(Yigsr)3-NH2, also known as cyclo(YIGSR) peptide, is a cyclic peptide that consists of four amino acids: tyrosine (Y), isoleucine (I), glycine (G), serine (S), and arginine (R). This peptide has been extensively studied in the field of tissue engineering and regenerative medicine due to its ability to promote cell adhesion, proliferation, and differentiation.
Mécanisme D'action
The mechanism of action of C(Yigsr)3-NH2 is not fully understood, but it is believed to involve the interaction of the peptide with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell adhesion and signaling. C(Yigsr)3-NH2 has been shown to bind to integrin αvβ3 and α5β1, which are involved in cell adhesion and migration. This binding activates intracellular signaling pathways, leading to the promotion of cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
C(Yigsr)3-NH2 has been shown to have various biochemical and physiological effects on cells. It promotes cell adhesion, migration, and proliferation, which are critical steps in tissue regeneration. C(Yigsr)3-NH2 also stimulates the production of extracellular matrix (ECM) proteins, such as collagen and fibronectin, which are essential for tissue repair. In addition, C(Yigsr)3-NH2 has been shown to have anti-inflammatory effects, which may contribute to its potential in wound healing and tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
C(Yigsr)3-NH2 has several advantages for lab experiments. It is a small peptide that can be easily synthesized and modified. It has been extensively studied, and its mechanism of action is well understood. C(Yigsr)3-NH2 has also been shown to be biocompatible and non-toxic, making it suitable for use in tissue engineering and regenerative medicine. However, there are also limitations to the use of C(Yigsr)3-NH2 in lab experiments. It is a relatively expensive peptide, and its synthesis and purification can be challenging. In addition, the effects of C(Yigsr)3-NH2 on different cell types and tissues may vary, and further studies are needed to fully understand its potential in different applications.
Orientations Futures
There are several future directions for the study of C(Yigsr)3-NH2. One area of research is the development of novel delivery systems for C(Yigsr)3-NH2, such as nanoparticles or hydrogels, which may enhance its efficacy in tissue regeneration. Another direction is the investigation of the effects of C(Yigsr)3-NH2 on different cell types and tissues, as well as its potential in combination with other growth factors and biomaterials. Finally, further studies are needed to fully understand the mechanism of action of C(Yigsr)3-NH2 and its potential in cancer therapy.
Méthodes De Synthèse
C(Yigsr)3-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS is a widely used method for peptide synthesis, which involves the stepwise addition of amino acids to a solid support. LPPS, on the other hand, involves the synthesis of peptides in solution, followed by purification using chromatography techniques. Both methods have been used to synthesize C(Yigsr)3-NH2, and the purity and yield of the peptide depend on the synthesis method and the quality of the starting materials.
Applications De Recherche Scientifique
C(Yigsr)3-NH2 has been extensively studied in the field of tissue engineering and regenerative medicine. It has been shown to promote cell adhesion, proliferation, and differentiation, which are critical steps in tissue regeneration. C(Yigsr)3-NH2 has been used in various applications, including wound healing, bone regeneration, and nerve regeneration. In addition, C(Yigsr)3-NH2 has been investigated for its potential in cancer therapy, as it has been shown to inhibit tumor growth and metastasis.
Propriétés
Numéro CAS |
145194-33-8 |
|---|---|
Nom du produit |
C(Yigsr)3-NH2 |
Formule moléculaire |
C81H128N26O22S |
Poids moléculaire |
1850.1 g/mol |
Nom IUPAC |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C81H128N26O22S/c1-7-41(4)63(105-70(121)54(102-67(118)50(82)40-130)31-44-16-22-47(111)23-17-44)76(127)94-35-61(115)97-58(38-109)74(125)100-52(14-11-29-91-80(86)87)69(120)104-56(33-46-20-26-49(113)27-21-46)72(123)107-65(43(6)9-3)78(129)95-36-62(116)98-59(39-110)75(126)101-53(15-12-30-92-81(88)89)68(119)103-55(32-45-18-24-48(112)25-19-45)71(122)106-64(42(5)8-2)77(128)93-34-60(114)96-57(37-108)73(124)99-51(66(83)117)13-10-28-90-79(84)85/h16-27,41-43,50-59,63-65,108-113,130H,7-15,28-40,82H2,1-6H3,(H2,83,117)(H,93,128)(H,94,127)(H,95,129)(H,96,114)(H,97,115)(H,98,116)(H,99,124)(H,100,125)(H,101,126)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t41-,42-,43-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-/m0/s1 |
Clé InChI |
NYGUKCMZBVVHAD-XRUGSSGGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |
Autres numéros CAS |
145194-33-8 |
Séquence |
CYIGSRYIGSRYIGSR |
Synonymes |
C(YIGSR)3-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



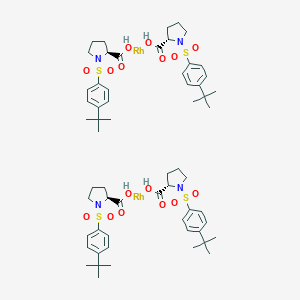
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
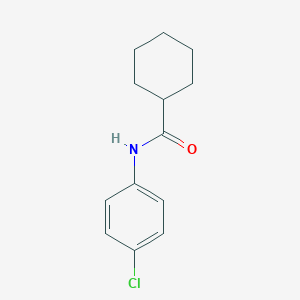
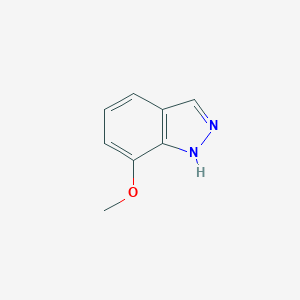
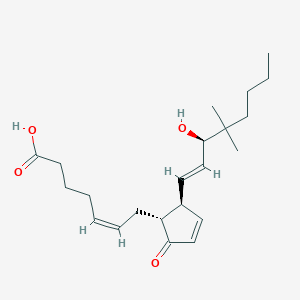
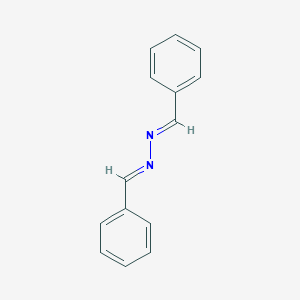
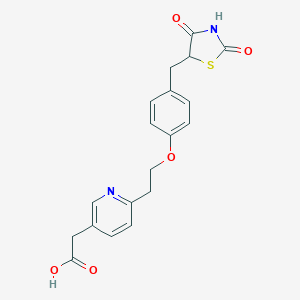
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
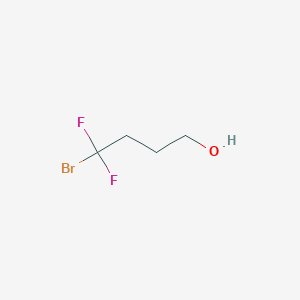
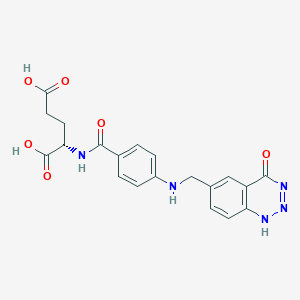
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
